2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid
Description
Historical Context and Development of Piperazine Derivatives
The historical trajectory of piperazine derivatives traces back to the mid-twentieth century when piperazine was first introduced as an anthelmintic agent in 1953. The original nomenclature of piperazines emerged from their chemical similarity to piperidine, which forms part of the structure of piperine found in the black pepper plant, Piper nigrum. However, it is crucial to understand that piperazines are not derived from plants in the Piper genus, despite this etymological connection. The development of piperazine chemistry has been characterized by systematic exploration of substitution patterns on both nitrogen atoms of the six-membered heterocyclic ring.
The evolution of piperazine derivatives accelerated significantly during the latter half of the twentieth century as pharmaceutical researchers recognized the unique properties conferred by this heterocyclic scaffold. The systematic investigation of piperazine-containing compounds led to the development of numerous successful pharmaceutical agents, including notable examples such as ciprofloxacin and ziprasidone. The integration of tert-butoxycarbonyl protecting groups, as exemplified in 2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid, represents a more recent advancement in synthetic methodology that enables precise control over reactivity and selectivity during multi-step synthetic sequences.
The historical development of isonicotinic acid derivatives parallels the advancement of piperazine chemistry, with isonicotinic acid serving as a crucial building block in the synthesis of various pharmaceutical compounds. The commercial production of isonicotinic acid through ammoxidation of 4-picoline followed by hydrolysis of the resulting nitrile established the foundation for accessing diverse isonicotinic acid derivatives. The convergence of piperazine and isonicotinic acid chemistry in compounds such as this compound represents the culmination of decades of research in heterocyclic chemistry.
Significance in Chemical and Pharmaceutical Research
The significance of this compound within chemical and pharmaceutical research stems from its embodiment of multiple design principles that have proven successful in drug discovery efforts. The piperazine scaffold has been recognized as a privileged structure in drug discovery, meaning it possesses the ability to provide useful ligands for more than one type of receptor or enzyme target through appropriate substitution patterns. This privileged nature arises from the unique combination of structural features, including two basic nitrogen atoms that can enhance water solubility and bioavailability, along with conformational flexibility that allows adaptation to diverse binding sites.
The incorporation of the tert-butoxycarbonyl protecting group serves multiple strategic purposes in pharmaceutical research and development. This protecting group enables selective functionalization of one nitrogen atom while maintaining the integrity of the other, facilitating the synthesis of complex molecular architectures. The tert-butoxycarbonyl group also modulates the physicochemical properties of the resulting compounds, influencing parameters such as lipophilicity, metabolic stability, and membrane permeability. These modifications are essential for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
The isonicotinic acid moiety contributes additional functionality through its carboxylic acid group, which can participate in hydrogen bonding interactions with biological targets and provides a handle for further synthetic modifications. The combination of piperazine and isonicotinic acid structural elements creates a molecular platform capable of engaging in diverse intermolecular interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic contacts. This versatility makes compounds of this type valuable as synthetic intermediates and potential pharmaceutical leads.
Research applications of this compound extend beyond direct pharmaceutical utility to include its role as a synthetic building block in medicinal chemistry programs. The compound serves as a versatile intermediate that can be elaborated through various chemical transformations to generate libraries of related structures for biological evaluation. This approach aligns with contemporary drug discovery strategies that emphasize efficient synthesis of diverse chemical matter from common intermediates.
Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds containing multiple functional groups. The complete chemical name reflects the hierarchical priority of functional groups, with the carboxylic acid function taking precedence as the principal functional group. The base structure is identified as isonicotinic acid, which is systematically named as pyridine-4-carboxylic acid, indicating the carboxylic acid substituent at the 4-position of the pyridine ring.
The piperazine substituent is designated as a 4-(tert-butoxycarbonyl)piperazin-1-yl group, indicating that the piperazine ring is connected through its 1-nitrogen atom and bears a tert-butoxycarbonyl protecting group on its 4-nitrogen atom. The positional descriptor "2-" indicates that this piperazine substituent is attached to the 2-position of the isonicotinic acid framework. The systematic name can also be expressed as 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-4-carboxylic acid, which provides an alternative systematic description of the same molecular structure.
Classification of this compound within chemical taxonomy places it simultaneously in multiple categories reflecting its diverse structural components. As a piperazine derivative, it belongs to the broader class of diazines or diazacyclohexanes. The presence of the pyridine ring classifies it among azaarenes or azaaromatic compounds. The carboxylic acid functionality places it within the carboxylic acid class, while the carbamate protecting group contributes to its classification as a carbamate derivative.
From a pharmaceutical perspective, compounds of this structural type are often classified as small molecule drug intermediates or pharmaceutical building blocks. The molecular weight of 307.34 grams per mole places it well within the range typically associated with drug-like molecules, satisfying Lipinski's rule of five criteria for oral bioavailability. The compound's structural complexity and functional group diversity make it suitable for classification as a privileged scaffold or pharmacophore-containing intermediate.
General Structural Characteristics and Isomeric Considerations
The structural architecture of this compound exhibits several distinctive characteristics that define its chemical behavior and potential applications. The molecule contains three distinct ring systems: the piperazine six-membered saturated heterocycle, the pyridine six-membered aromatic heterocycle, and the conformationally constrained tert-butyl group. The piperazine ring adopts a chair conformation similar to cyclohexane, with the nitrogen substituents preferentially occupying equatorial positions to minimize steric interactions.
The molecular geometry is characterized by a high degree of conformational flexibility around the bond connecting the piperazine nitrogen to the pyridine ring. This flexibility allows the molecule to adopt multiple low-energy conformations, which may be advantageous for binding to diverse biological targets. The carboxylic acid group can participate in intramolecular hydrogen bonding with the pyridine nitrogen or piperazine nitrogen atoms, potentially stabilizing certain conformational states. The spatial arrangement of hydrogen bond donors and acceptors creates a three-dimensional pharmacophore that can engage in specific interactions with macromolecular targets.
Isomeric considerations for this compound primarily involve positional isomerism related to the substitution pattern on both the pyridine and piperazine rings. The current structure represents the 2-substituted isonicotinic acid isomer, where the piperazine group is attached to the carbon adjacent to the nitrogen atom of the pyridine ring. Alternative positional isomers would include the 3-substituted nicotinic acid derivative and the 2-substituted picolinic acid derivative, each possessing distinct electronic and steric properties.
| Structural Parameter | Value/Description |
|---|---|
| Molecular Formula | C15H21N3O4 |
| Molecular Weight | 307.34 g/mol |
| Ring Systems | Piperazine, Pyridine, tert-Butyl |
| Hydrogen Bond Donors | 1 (carboxylic acid) |
| Hydrogen Bond Acceptors | 5 (carbonyl oxygens, pyridine nitrogen, piperazine nitrogen) |
| Rotatable Bonds | 4 |
| Polar Surface Area | Approximately 79 Ų |
The stereochemical aspects of the compound are relatively straightforward, as the molecule lacks chiral centers and therefore exists as a single constitutional isomer without enantiomeric forms. However, the piperazine ring can undergo ring inversion, similar to cyclohexane, leading to rapid interconversion between chair conformers. The barrier to this ring inversion is typically low enough that both conformers are populated at room temperature, contributing to the overall conformational flexibility of the molecule.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-6-17(7-9-18)12-10-11(13(19)20)4-5-16-12/h4-5,10H,6-9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTBSIAAAOXTJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594604 | |
| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654663-42-0 | |
| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction of Isonicotinic Acid with Boc-Protected Piperazine
The most direct and commonly reported method involves the reaction of isonicotinic acid with a Boc-protected piperazine derivative. This reaction typically proceeds via amide bond formation or nucleophilic substitution at the 2-position of isonicotinic acid or its activated derivatives.
-
- Boc-protected piperazine (tert-butyl piperazine-1-carboxylate)
- Isonicotinic acid or its activated form (e.g., acid chloride or ester)
- Coupling agents such as carbodiimides (e.g., EDC, DCC) or other activating agents
- Solvents: Commonly used solvents include methanol, tetrahydrofuran (THF), or mixtures with water
- Temperature: Ambient to mild heating (room temperature to 40 °C)
- Reaction time: Several hours (typically 1–6 hours)
Mechanism:
The Boc-protected piperazine nitrogen attacks the activated carboxyl group of isonicotinic acid, forming the amide linkage while the Boc group remains intact, protecting the secondary amine functionality.
Protection of Piperazine with tert-Butoxycarbonyl Group
If starting from free piperazine, the Boc protection step is essential before coupling:
-
- React piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium carbonate or potassium carbonate.
- Solvent: THF, dichloromethane, or THF/water mixtures.
- Temperature: 10–30 °C.
- Reaction time: 1–6 hours until completion.
Isolation:
The Boc-protected piperazine is isolated by filtration, recrystallization, or chromatography.
Summary Table of Preparation Methods
| Step | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Piperazine | Di-tert-butyl dicarbonate, Na2CO3, THF | Boc-protected piperazine | Boc protection at 10–30 °C, 1–6 h |
| 2 | Isonicotinic acid or activated derivative | Boc-protected piperazine, coupling agent, solvent (MeOH, THF) | 2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid | Amide bond formation, room temp to mild heating |
| 3 | Boc-protected aromatic piperazine derivative | Alkyl lithium reagent, CO2, anhydrous THF, low temp (-100 to -60 °C) | Carboxylated Boc-piperazine acid derivative | Optional lithiation-carboxylation step |
Research Findings and Considerations
- The Boc protecting group is stable under mild coupling conditions, allowing selective functionalization without deprotection.
- Use of mild bases such as sodium or potassium carbonate facilitates Boc protection without side reactions.
- Coupling efficiency depends on the activation of the carboxylic acid; acid chlorides or activated esters improve yields.
- Purification typically involves standard organic techniques: filtration, recrystallization, and chromatography.
- Reaction monitoring by chromatography or spectroscopy ensures completion and purity.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The isonicotinic acid moiety in this compound enables typical carboxylic acid reactions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Esterification | Methanol/H<sup>+</sup>, DCC/DMAP | Methyl ester derivatives |
| Amidation | EDCl/HOBt with amines | Amide-linked conjugates |
| Salt Formation | Alkali hydroxides (e.g., NaOH) | Sodium/potassium salts |
The carboxylic acid group undergoes nucleophilic acyl substitution, forming esters, amides, or salts depending on reagents. For example, coupling with amines via carbodiimide-mediated activation (EDCl/HOBt) produces pharmacologically relevant amides.
Piperazine Ring Functionalization
The piperazine ring participates in:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of bases like triethylamine to form quaternary ammonium derivatives.
-
Boc Deprotection : Treatment with trifluoroacetic acid (TFA) or HCl in dioxane removes the tert-butoxycarbonyl (Boc) group, exposing the secondary amine for further reactions (e.g., re-alkylation or acylation) .
Example Reaction Sequence :
-
Boc deprotection with TFA yields 2-(piperazin-1-yl)isonicotinic acid.
-
Subsequent alkylation with 4-chloromethylpyridine forms a bis-heterocyclic derivative .
Heterocyclic Substitutions
The isonicotinic acid’s pyridine ring undergoes electrophilic aromatic substitution under controlled conditions:
-
Chlorination : POCl<sub>3</sub> or SOCl<sub>2</sub> at elevated temperatures introduces chloro groups.
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> mixtures yield nitro derivatives, though this is less common due to steric hindrance from the piperazine substituent.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Buchwald–Hartwig Amination : Reacts with aryl halides (e.g., bromobenzene) to form aryl-piperazine hybrids .
-
Suzuki–Miyaura Coupling : Requires prior halogenation of the pyridine ring (e.g., bromine at position 5) to link aryl boronic acids .
Key Reaction Conditions :
-
Catalyst: Pd(OAc)<sub>2</sub> or PdCl<sub>2</sub>(dppf)
-
Ligand: Xantphos or BINAP
Hydrolysis and Saponification
The Boc group and ester derivatives are susceptible to hydrolysis:
-
Acidic Hydrolysis : TFA or HCl cleaves the Boc group quantitatively .
-
Basic Hydrolysis : LiOH/THF/H<sub>2</sub>O converts esters (e.g., methyl or ethyl) back to the carboxylic acid .
Example :
Methyl ester derivatives of this compound undergo saponification with LiOH to regenerate the free acid, critical for modifying solubility or bioactivity .
Comparative Reactivity with Analogues
Mechanistic Insights
-
Boc Deprotection : Proceeds via protonation of the carbonyl oxygen, followed by elimination of CO<sub>2</sub> and isobutylene.
-
Amidation : EDCl activates the carboxylic acid as an O-acylisourea intermediate, which reacts with amines to form stable amides.
Scientific Research Applications
2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of biochemical probes and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid depends on its specific application. In drug development, it may act as a prodrug, where the Boc group is removed in vivo to release the active compound. The isonicotinic acid moiety can interact with various biological targets, including enzymes and receptors, to exert its effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid
- CAS RN : 654663-42-0
- Molecular Formula : C₁₅H₂₁N₃O₄
- Molecular Weight : 307.34 g/mol
- Melting Point : 174–176°C .
Structural Features :
This compound consists of an isonicotinic acid core (pyridine-4-carboxylic acid) linked to a tert-butoxycarbonyl (Boc)-protected piperazine moiety. The Boc group enhances solubility in organic solvents and protects the secondary amine during synthetic processes, making it a valuable intermediate in medicinal chemistry and drug discovery .
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural similarities, differing primarily in substituents, functional groups, or aromatic systems:
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point | Price (1g) |
|---|---|---|---|---|---|---|
| This compound (Target) | 654663-42-0 | C₁₅H₂₁N₃O₄ | 307.34 | Boc-piperazine, isonicotinic acid | 174–176°C | ¥62,300 |
| 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid | 180576-05-0 | C₂₂H₂₂N₂O₄ | ~388.42 | Fmoc-piperazine, acetic acid | Not reported | Discontinued |
| 4-[4-(Tert-butoxycarbonyl)piperazino]benzoic acid | 162046-66-4 | C₁₆H₂₂N₂O₄ | 306.35 | Boc-piperazine, benzoic acid (para) | 50°C (dec.) | ¥26,900 |
| 2-(4-Tert-butoxycarbonylpiperazin-1-yl)pyridine-4-boronic acid pinacol ester | 936250-21-4 | C₂₀H₃₂BN₃O₄ | 389.29 | Boc-piperazine, boronic ester (pyridine) | 138–139.5°C | ¥30,400 |
| 2-(3-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid | Not available | C₁₅H₂₁N₃O₄ | ~307.34 | Boc-piperidine, isonicotinic acid | Not reported | Discontinued |
| 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid | 156478-71-6 | C₁₁H₂₀N₂O₄ | 244.28 | Boc-piperazine, acetic acid | Not reported | Discontinued |
Structural and Functional Differences
Core Aromatic System: The target compound features an isonicotinic acid (pyridine-4-carboxylic acid), whereas analogs like 4-[4-Boc-piperazino]benzoic acid (C₁₆H₂₂N₂O₄) substitute this with a benzoic acid (para-substituted benzene) . The boronic ester analog (C₂₀H₃₂BN₃O₄) introduces a pyridine-4-boronic acid pinacol ester, enabling participation in Suzuki-Miyaura cross-coupling reactions .
Protecting Groups :
- The Fmoc analog (C₂₂H₂₂N₂O₄) uses a 9-fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc, which is UV-sensitive and commonly used in solid-phase peptide synthesis .
Heterocyclic Backbone :
- The piperidine analog (C₁₅H₂₁N₃O₄) replaces the piperazine ring with a piperidine, reducing nitrogen count and basicity, which may affect solubility and receptor interactions .
Biological Activity
2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a tert-butoxycarbonyl group and an isonicotinic acid moiety. This structure is significant as it may influence the compound's interaction with biological targets.
Research indicates that piperazine derivatives, including this compound, can exhibit various biological activities. These include:
- Acetylcholinesterase Inhibition : Some piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmission. This inhibition can have implications for treating neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : The presence of the tert-butoxycarbonyl group may enhance the antioxidant properties of the compound, potentially protecting cells from oxidative stress .
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Acetylcholinesterase Inhibition | Implicated in neuroprotection and cognitive enhancement. |
| Antioxidant Properties | May reduce oxidative stress and protect against cellular damage. |
| Cytotoxicity Studies | Evaluated in various cancer cell lines to assess therapeutic potential. |
Case Studies and Research Findings
- Neuroprotective Effects : A study evaluated the neuroprotective effects of piperazine derivatives against neurotoxic agents. The results indicated that certain derivatives could significantly reduce neuronal death induced by oxidative stress .
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Structure-Activity Relationship (SAR) : Recent research has explored SAR for piperazine derivatives, indicating that modifications to the piperazine ring can enhance biological activity, including improved potency against specific targets such as cancer cells and neurotransmitter receptors .
Q & A
Basic Questions
Q. What analytical methods are critical for confirming the structural integrity and purity of 2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid?
- Methodological Answer :
- Melting Point (mp) Analysis : Compare observed mp to literature values of structurally similar Boc-protected piperazine derivatives (e.g., 138–139.5°C for 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]pyridine-4-boronic acid pinacol ester ). Discrepancies may indicate impurities or polymorphic forms.
- HPLC Purity Assessment : Use reversed-phase HPLC with UV detection (≥95% purity as per catalog specifications for analogs ). Optimize mobile phases (e.g., methanol-buffer systems) to resolve degradation products .
- NMR Spectroscopy : Employ H/C NMR and 2D techniques (HSQC, HMBC) to confirm the Boc group and piperazine-isonicotinic acid linkage. Cross-validate with IR for functional groups.
Q. What synthetic strategies are documented for introducing Boc-protected piperazine moieties into heterocyclic systems like isonicotinic acid?
- Methodological Answer :
- Boc Protection : React piperazine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane under basic conditions (e.g., triethylamine).
- Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for boronic ester-functionalized analogs or nucleophilic substitution for isonicotinic acid derivatives.
- Work-Up : Purify via column chromatography (silica gel, ethyl acetate/hexane) and characterize intermediates at each step to avoid side reactions.
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (DFT) to model transition states and identify low-energy pathways for piperazine-isonicotinic acid coupling .
- High-Throughput Screening : Use ICReDD’s integrated approach to narrow experimental conditions (solvent, temperature, catalyst) based on computational predictions, reducing trial-and-error by 40–60% .
- Machine Learning : Train models on existing reaction data (e.g., yields of Boc-protected analogs ) to predict optimal reagent ratios.
Q. How should researchers address contradictory melting points observed in Boc-protected piperazine derivatives?
- Methodological Answer :
- Polymorphism Analysis : Perform differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to identify crystalline forms. For example, tert-butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate exhibits mp 109–111°C , but variations may arise from solvent recrystallization.
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., de-Boc compounds or unreacted intermediates) and adjust purification protocols (e.g., gradient HPLC ).
Q. What strategies ensure the hydrolytic stability of the Boc group during storage or reaction conditions?
- Methodological Answer :
- pH-Dependent Stability Studies : Conduct accelerated degradation tests in buffers (pH 2–8) at 40–60°C. Monitor Boc cleavage via HPLC, as acidic conditions (pH < 4) promote rapid deprotection .
- Storage Recommendations : Store at –20°C in anhydrous solvents (e.g., DMF or DMSO) to minimize hydrolysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
